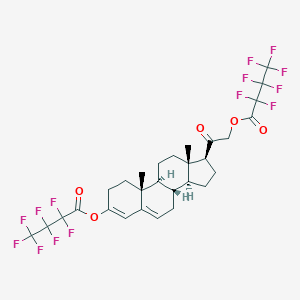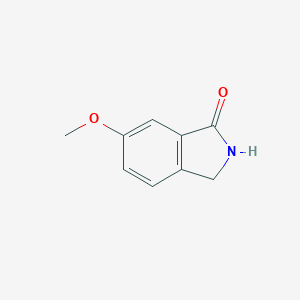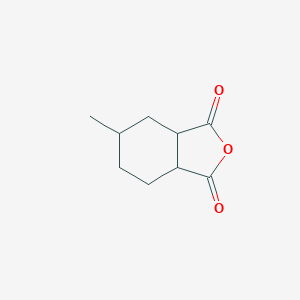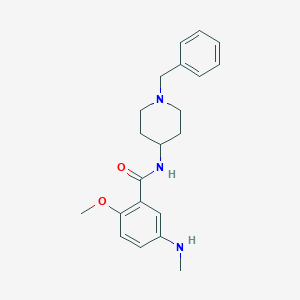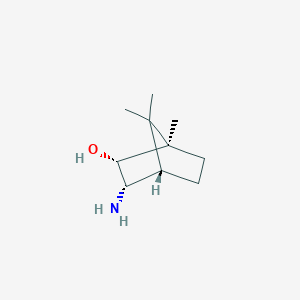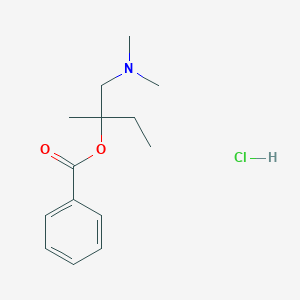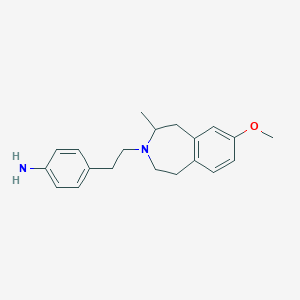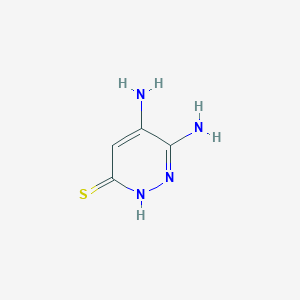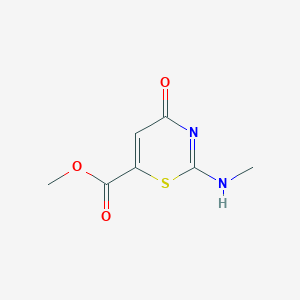
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate, also known as Methylthiazolyltetrazolium (MTT), is a yellow tetrazolium salt that is widely used in biochemical and cell biology research. MTT is a water-soluble compound that is converted by living cells into an insoluble, purple formazan precipitate, which can be quantified by spectrophotometry. This property makes MTT a useful tool for assessing cell viability, proliferation, and metabolic activity.
作用機序
MTT is reduced to formazan by mitochondrial enzymes in living cells. The reduction reaction is dependent on the activity of NAD(P)H-dependent oxidoreductases, which are present in the mitochondrial electron transport chain. The formazan product is insoluble and accumulates in the cells, forming purple crystals that can be visualized by microscopy or quantified by spectrophotometry.
生化学的および生理学的効果
MTT is a relatively safe compound that does not have any significant biochemical or physiological effects on living cells. The reduction of MTT to formazan is a passive process that does not require energy expenditure or metabolic activity by the cells. However, the accumulation of formazan crystals in the cells may interfere with certain cellular processes, such as protein synthesis and organelle function.
実験室実験の利点と制限
MTT assay has several advantages over other cell viability assays, such as the trypan blue exclusion assay and the lactate dehydrogenase release assay. MTT assay is more sensitive and specific than other assays, and it can be used to assess the viability of a wide range of cell types. MTT assay is also relatively inexpensive and easy to perform, requiring only a spectrophotometer and a microplate reader. However, MTT assay has some limitations, such as the interference of certain compounds with the reduction of MTT, and the potential toxicity of formazan crystals to the cells.
将来の方向性
MTT assay is a powerful tool for assessing cell viability and metabolic activity, and it has many potential applications in scientific research. Some possible future directions for MTT assay include:
1. Developing new MTT analogs with improved sensitivity and specificity for different cell types and environmental conditions.
2. Combining MTT assay with other assays, such as flow cytometry, to obtain more comprehensive information about cell viability and function.
3. Using MTT assay to study the effects of environmental factors, such as temperature, pH, and oxygen concentration, on cell viability and metabolic activity.
4. Developing new applications for MTT assay, such as assessing the efficacy of vaccines and immunotherapies.
5. Investigating the potential toxicity of formazan crystals to the cells, and developing strategies to minimize the interference of formazan with cellular processes.
In conclusion, Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate, or MTT, is a useful tool for assessing cell viability and metabolic activity in scientific research. MTT assay has many advantages over other cell viability assays, and it has many potential applications in the future. However, MTT assay also has some limitations, and further research is needed to optimize its performance and minimize its potential toxicity to the cells.
合成法
MTT can be synthesized by reacting 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT-Br) with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acidified to yield MTT.
科学的研究の応用
MTT assay is widely used in scientific research to assess the viability of cells, tissues, and microorganisms. The assay is based on the conversion of MTT into formazan by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells. MTT assay can be used to evaluate the cytotoxicity of drugs, test the efficacy of anticancer agents, and study the effects of environmental factors on cell viability.
特性
CAS番号 |
16238-34-9 |
|---|---|
製品名 |
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate |
分子式 |
C7H8N2O3S |
分子量 |
200.22 g/mol |
IUPAC名 |
methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-8-7-9-5(10)3-4(13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) |
InChIキー |
FFDROJWTXBCEKJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=O)C=C(S1)C(=O)OC |
正規SMILES |
CNC1=NC(=O)C=C(S1)C(=O)OC |
同義語 |
2-Methylamino-4-oxo-4H-1,3-thiazine-6-carboxylic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



